![molecular formula C17H15N3O5 B4011165 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B4011165.png)
2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-nitrophenyl)acetamide
Description
Synthesis Analysis
The synthesis of derivatives related to the compound involves reactions between carboxylic acids or their derivatives with p-nitrophenyl azide, leading to the formation of aziridine rings and demonstrating the involvement of carboxy groups in these reactions. The structures of the synthesized compounds have been confirmed through IR and NMR spectroscopy (Tarabara, Bondarenko, & Kas’yan, 2009; Kiyani & Ardyanian, 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed through various spectroscopic techniques. Diastereoselective synthesis has allowed for the determination of configurations and structures, confirmed by 2D-NMR and X-ray crystallography, highlighting the complex stereochemistry of these molecules (Liu Jun et al., 2001).
Chemical Reactions and Properties
Chemical reactivity studies have shown that these compounds can undergo reactions with dicarboxylic acid anhydrides, leading to the formation of hydrazido acids, bis-imides, and, through reactions with peroxyformic acid, epoxy hydrazido acids and epoxy imides. The unsaturated adducts react with p-nitrophenyl azide to yield triazole derivatives, demonstrating the versatility of these molecules in chemical synthesis (Kas’yan et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solvatochromism, have been studied, showing how the molecular structure influences the interaction with solvents and affects the IR spectrum and dipole moment. This reveals the sensitivity of these compounds to their environment and the potential for applications based on their physical properties (Krivoruchka et al., 2004).
Chemical Properties Analysis
Investigations into the chemical properties have focused on the synthesis of derivatives and their reactivity. For example, Mannich condensation has been used to create new derivatives, illustrating the compound's capacity for functionalization and transformation into various useful chemical entities (Mukhtorov et al., 2018).
properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c21-13(18-11-3-5-12(6-4-11)20(24)25)8-19-16(22)14-9-1-2-10(7-9)15(14)17(19)23/h1-6,9-10,14-15H,7-8H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUODGPYXKUAHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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